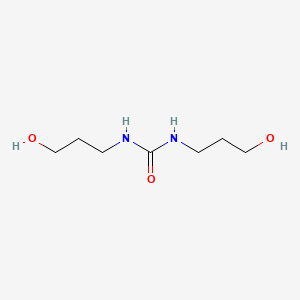

1,3-Bis(3-hydroxypropyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-hydroxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3/c10-5-1-3-8-7(12)9-4-2-6-11/h10-11H,1-6H2,(H2,8,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEPEXWUAVEESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)NCCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470138 | |

| Record name | Urea, N,N'-bis(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71466-11-0 | |

| Record name | Urea, N,N'-bis(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-hydroxypropyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods are the most common pathways for producing 1,3-Bis(3-hydroxypropyl)urea. These approaches involve the direct reaction of starting materials to form the urea (B33335) derivative.

A notable method for synthesizing this compound involves the reaction of 3-hydroxypropylamine with carbon monoxide. In a specific example of this process, 3-hydroxypropylamine is reacted with carbon monoxide in the presence of sulfur and a methanol (B129727) diluent. google.com The reaction is conducted under pressure in a closed bomb, which is heated and agitated to facilitate the reaction. google.com This process has been shown to produce a 74% yield of this compound. google.com The crude product obtained from this reaction can be purified by dissolving it in a dilute sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid and chilling to precipitate the purified compound. google.com

A general overview of the reaction conditions is provided in the table below:

| Reactants | Diluent | Catalyst/Promoter | Conditions | Yield |

| 3-hydroxypropylamine, Carbon Monoxide | Methanol | Sulfur | Heated, Agitated, Under Pressure | 74% |

Table 1: Reaction Conditions for Amine-Carbon Monoxide Synthesis

The condensation reaction between urea and an alkanolamine, such as 3-amino-1-propanol, represents another significant pathway for the synthesis of this compound. This type of reaction involves the evolution of ammonia (B1221849) as a byproduct. google.com While specific details for this compound are not extensively documented in the provided results, the general principle is established for similar (hydroxyalkyl)urea crosslinking agents. google.com This method is particularly relevant in the textile industry for creating permanent press finishes. google.com

The reaction of PET (poly(ethylene terephthalate)) with 3-amino-1-propanol can also lead to a related compound, N,N'-bis(3-hydroxypropyl) terephthalamide, demonstrating the reactivity of the amine group in 3-amino-1-propanol. mdpi.com

The synthesis of bis(cyclic carbonate)s from the reaction of epoxides with carbon dioxide is a crucial step in the non-isocyanate polyurethane (NIPU) process. researchgate.net These bis(cyclic carbonate)s can then be reacted with amines to form hydroxyalkyl ureas. For instance, a sustainable method for synthesizing cyclic carbonates from terminal epoxides utilizes a calcium iodide/1,3-bis[tris(hydroxymethyl)-methylamino]-propane catalyst system under atmospheric pressure. researchgate.netacs.org While not a direct synthesis of this compound, this route highlights the potential of using epoxides as precursors. The reaction of an epoxy group-containing compound with carbon dioxide can form a cyclic carbonate, which can then be converted to a carbamate (B1207046) group by reacting with an amine. google.com

Alternative methods for synthesizing bis-urea derivatives often involve diisocyanates and primary amines. reading.ac.uk For example, unsymmetrical bis-ureas can be synthesized by reacting a diisocyanate with two different primary amines. reading.ac.uk Another approach involves the reaction of amines with 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce 1,3-disubstituted ureas. nih.gov This method has been used to synthesize a series of ureas containing a bicyclic lipophilic group with yields up to 94%. nih.gov

Furthermore, the synthesis of N,N'-disubstituted thiourea (B124793) and urea derivatives can be achieved through various synthetic pathways, including the reaction of 3-amino-1-(2-nitrophenyl)propan-1-ol derivatives with isocyanates or isothiocyanates. rsc.org

Catalytic Aspects in Synthetic Procedures

Catalysts play a significant role in the synthesis of urea derivatives, influencing reaction rates and selectivity. In the context of polyurethane synthesis, tertiary amine catalysts and organometallic compounds are commonly used. gvchem.com For instance, bis(dimethylaminopropyl)urea and 1,3-bis[3-(dimethylamino)propyl]urea (B1330001) are listed as reactive amine catalysts. gvchem.com

In the synthesis of bis-urea based gellants, the electrostatic interaction between urea groups is crucial for forming the gellant framework. acs.org While not a direct catalytic role in the formation of the urea bond itself, this highlights the importance of intermolecular forces in the application of bis-urea compounds.

The synthesis of cyclic carbonates from epoxides and CO2, a potential precursor route, is often catalyzed by systems like calcium iodide in conjunction with a ligand such as 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP). researchgate.netacs.org

Reaction Optimization and Process Engineering for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves careful control of reaction parameters and purification methods to achieve high yields and purity. ontosight.ai Key factors include the choice of starting materials, reaction temperature, pressure, and solvent. ontosight.ai

For instance, in the amine-carbon monoxide reaction, the purification process involves dissolving the crude product in a basic solution and then precipitating it through acidification, a common technique for purifying acidic or basic organic compounds. google.com The use of efficient purification methods like chromatography or crystallization is crucial for obtaining high-purity products. ontosight.ai

Process engineering principles, such as those applied in the Snamprogetti ammonia stripping process for industrial urea production, focus on managing reaction equilibria and recycling unreacted components to maximize conversion and minimize waste. nitrkl.ac.ingoogle.com These principles, including controlling temperature and pressure and efficiently separating products, are applicable to the synthesis of specialized urea derivatives like this compound. nitrkl.ac.in The application of green chemistry principles, aiming to reduce waste and use less hazardous substances, is also an important consideration in modern synthetic optimization. ontosight.ai

Below is a table summarizing key optimization considerations:

| Parameter | Optimization Strategy | Rationale |

| Starting Materials | High purity reagents | Minimize side reactions and impurities in the final product. |

| Temperature | Controlled heating/cooling | Optimize reaction rate while preventing decomposition or unwanted side reactions. |

| Pressure | Maintained at optimal levels | For gas-phase reactants like CO, pressure influences concentration and reaction rate. |

| Solvent | Appropriate choice of solvent | Solubilize reactants and facilitate reaction while allowing for easy product separation. |

| Purification | Crystallization, Chromatography | Remove unreacted starting materials, byproducts, and other impurities to achieve high purity. ontosight.ai |

Table 2: Key Parameters for Reaction Optimization

Purification and Isolation Techniques for Academic and Industrial Scale

The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for its intended applications. The choice of purification method depends on the scale of production, the nature of impurities, and the desired final purity. Common techniques employed for both academic (laboratory) and industrial scale include crystallization, chromatography, and filtration, often used in combination.

For academic or laboratory-scale synthesis, purification primarily focuses on achieving high purity for characterization and small-scale application studies. In industrial production, the focus shifts to cost-effectiveness, scalability, and process efficiency while maintaining the required product specifications.

Crystallization

Crystallization is a widely used technique for the purification of solid compounds like this compound. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the purified compound, leaving impurities behind in the solvent.

On an academic scale, recrystallization is a common and effective method. The choice of solvent is crucial and is determined by the solubility of the urea derivative. For hydroxyalkyl ureas, polar solvents are often employed. While specific solvent systems for this compound are not extensively detailed in the literature, information on similar compounds suggests that solvents like methanol, ethanol, and water could be effective. helgroup.comacs.org For instance, a patented process for a similar compound, 1-(2-hydroxyethyl)urea, describes purification by crystallization from pyridine. google.com In some cases, a mixed solvent system may be used to achieve optimal solubility and crystal growth. The process can be enhanced by treating the solution with activated charcoal to remove colored impurities before crystallization. helgroup.com

Industrial-scale crystallization requires careful control of parameters such as cooling rate, agitation, and seeding to ensure consistent crystal size and purity. helgroup.comrsc.org The transition from laboratory to industrial-scale crystallization involves significant engineering challenges to manage heat and mass transfer effectively. helgroup.com While batch crystallization is common, continuous crystallization processes are being developed to improve efficiency and product consistency in large-scale manufacturing. rsc.org

Column Chromatography

Column chromatography is a powerful purification technique used to separate compounds based on their differential adsorption to a stationary phase. For academic purposes, where very high purity is often required, column chromatography is a preferred method for purifying substituted ureas.

On an industrial scale, column chromatography can be expensive and generate significant solvent waste, making it less favorable for the bulk production of commodity chemicals. However, for high-value products where exceptional purity is paramount, large-scale chromatographic separations are utilized.

Filtration and Drying

Following crystallization, the purified solid product is separated from the mother liquor by filtration. In a laboratory setting, this is typically done using a Büchner funnel under vacuum. The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities.

On an industrial scale, various types of filtration equipment are used, such as filter presses or centrifugal filters, to handle large volumes of material efficiently. environmentclearance.nic.in After filtration, the purified this compound is dried to remove any residual solvent. Drying can be accomplished in a laboratory setting using a vacuum oven. In industrial processes, large-scale drying equipment like tray dryers or rotary dryers are employed to ensure the final product is free from volatile materials.

The following tables provide an overview of purification techniques and typical parameters, drawing on data for analogous substituted ureas due to the limited specific data for this compound.

Table 1: Comparison of Purification Techniques for Substituted Ureas

| Technique | Scale | Advantages | Disadvantages | Purity Achieved |

| Crystallization | Academic & Industrial | Cost-effective, scalable, can yield high purity. helgroup.comrsc.org | Purity can be limited by co-crystallization of impurities, requires solvent removal. helgroup.com | >98% (depending on solvent and iterations) |

| Column Chromatography | Primarily Academic | Very high purity achievable, good for separating complex mixtures. researchgate.netnih.gov | Can be expensive, generates solvent waste, less scalable for bulk production. nih.gov | >99% |

| Filtration | Academic & Industrial | Simple, effective for solid-liquid separation. environmentclearance.nic.in | Does not purify the dissolved compound, only separates the solid. | N/A (Separation step) |

Table 2: Exemplary Purification Parameters for Substituted Ureas (Academic Scale)

| Compound Type | Purification Method | Stationary Phase | Eluent System (v/v) | Reference |

| Disubstituted Urea | Column Chromatography | Silica Gel | Hexane (B92381) / Ethyl Acetate (B1210297) (2:1) | researchgate.net |

| Disubstituted Urea | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (1:1.5) | researchgate.net |

| Adamantyl-substituted Urea | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (1:1) | nih.gov |

| N-butyl-N'-(3-hydroxypropyl)-urea | Flash Column Chromatography | SiO₂ | Hexane / Acetone (1:1) | rsc.org |

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications (Infrared, Raman) for Structural Assignment

Infrared (IR) Spectroscopy: The IR spectrum of a urea (B33335) derivative is characterized by several key absorption bands. For N,N′-bis(2-hydroxypropyl)urea, characteristic peaks are observed that can be extrapolated to its 3-hydroxypropyl counterpart. The presence of hydroxyl (-OH) groups is typically confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the urea moiety gives rise to a strong absorption band around 1630-1680 cm⁻¹. Furthermore, N-H bending vibrations are expected in the 1550-1650 cm⁻¹ region, and C-N stretching vibrations typically appear in the 1400-1000 cm⁻¹ range.

A hypothetical table of expected vibrational frequencies for 1,3-Bis(3-hydroxypropyl)urea based on known data for similar compounds is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | 3400-3200 (broad) | Weak |

| N-H Stretch | 3350-3250 | Moderate |

| C-H Stretch (Aliphatic) | 2950-2850 | Strong |

| C=O Stretch (Urea I) | 1680-1630 | Moderate |

| N-H Bend (Urea II) | 1650-1550 | Weak |

| C-N Stretch | 1400-1000 | Strong |

| C-O Stretch (Alcohol) | 1050 | Weak |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The protons of the hydroxyl groups (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons on the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen atoms and the hydroxyl groups would exhibit characteristic multiplets. The N-H protons of the urea group would also give rise to a signal, the multiplicity of which would depend on coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, which has a symmetrical structure, a limited number of signals would be anticipated. The carbonyl carbon of the urea group is typically found in the range of 160-180 ppm. The carbons of the propyl chains would appear at distinct chemical shifts depending on their proximity to the nitrogen and oxygen atoms. For the analogous N,N′-bis(2-hydroxypropyl)urea, the carbonyl carbon signal appears around 162.1 ppm.

Based on the structure of this compound and data from similar compounds, the following table outlines the predicted chemical shifts.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C=O | - | 160 - 180 |

| N-C H₂-CH₂-CH₂-OH | 3.1 - 3.3 (triplet) | 40 - 45 |

| N-CH₂-C H₂-CH₂-OH | 1.6 - 1.8 (multiplet) | 30 - 35 |

| N-CH₂-CH₂-C H₂-OH | 3.5 - 3.7 (triplet) | 60 - 65 |

| N-H | 5.5 - 6.5 (broad) | - |

| O-H | Variable (broad singlet) | - |

Mass Spectrometry Based Characterization for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 176.21 g/mol .

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 176. Common fragmentation pathways for urea derivatives involve cleavage of the C-N bonds. For this compound, characteristic fragment ions would likely result from the loss of a hydroxypropyl group or parts of the alkyl chain. For instance, cleavage of the bond between the nitrogen and the propyl group could lead to the formation of an isocyanate fragment. The presence of hydroxyl groups can also lead to the loss of a water molecule.

A predicted fragmentation pattern for this compound is outlined in the table below.

| m/z Value | Possible Fragment Ion |

| 176 | [M]⁺ Molecular Ion |

| 158 | [M - H₂O]⁺ |

| 117 | [M - CH₂CH₂CH₂OH]⁺ |

| 100 | [H₂NCONHCH₂CH₂CH₂OH]⁺ |

| 59 | [CH₂CH₂CH₂OH]⁺ |

| 44 | [H₂NCO]⁺ |

Advanced Structural Analysis Techniques (e.g., X-ray Diffraction of Derivatives or Complexes)

While a crystal structure for this compound itself is not publicly available, X-ray diffraction studies on other 1,3-disubstituted urea derivatives have provided significant insights into their solid-state conformations and intermolecular interactions. These studies reveal that the urea moiety is generally planar, and the substituents can adopt various orientations. A key feature in the crystal packing of urea derivatives is the extensive network of hydrogen bonds formed by the N-H and C=O groups of the urea core, as well as any other hydrogen-bonding functional groups present in the substituents. In the case of this compound, the terminal hydroxyl groups would be expected to participate in this hydrogen-bonding network, leading to a well-ordered, three-dimensional structure in the solid state.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column would be suitable for its analysis. A mobile phase consisting of a mixture of a polar organic solvent like acetonitrile (B52724) and an aqueous buffer would likely be employed. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography (GC): Direct analysis of the polar and relatively non-volatile this compound by gas chromatography is challenging. However, derivatization of the hydroxyl and amine groups to form more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers, can enable successful GC analysis. This approach, often coupled with mass spectrometry (GC-MS), can provide excellent separation and identification of the compound and any related impurities.

Chemical Reactivity and Derivatization Studies

Reactions Involving Primary Hydroxyl Functionalities

The two primary hydroxyl groups are the most reactive sites in the molecule under many conditions, readily undergoing reactions typical of alcohols. These reactions are fundamental to the derivatization of 1,3-Bis(3-hydroxypropyl)urea for various applications.

The primary hydroxyl groups of this compound can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is a cornerstone for the synthesis of polyesters and other ester-containing derivatives.

One of the most significant applications of the esterification of this compound is in the synthesis of poly(urea-ester)s (PUEs). In this process, this compound, as a di(hydroxyalkyl)urea (DHAU), undergoes transesterification polymerization with dimethyl esters. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently. The resulting PUEs are a class of biodegradable polymers that exhibit higher melting temperatures compared to their corresponding aliphatic polyester (B1180765) counterparts, a property attributed to the hydrogen-bonding provided by the urea (B33335) groups.

A typical synthesis of a di(hydroxyalkyl)urea, such as this compound, involves the reaction of urea with an amino alcohol. Subsequently, the PUE can be prepared by transesterification polymerization of the DHAU with a dimethyl ester, such as dimethyl succinate, often in the presence of a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The polymerization is usually carried out in a two-stage process, starting with oligomer formation at a lower temperature followed by chain extension under vacuum at a higher temperature.

Table 1: Example of Poly(urea-ester) Synthesis Parameters

| Reactants | Catalyst | Reaction Stages | Resulting Polymer |

|---|

This table is illustrative and based on general procedures for PUE synthesis.

While less commonly reported in the literature specifically for this compound, the primary hydroxyl groups are, in principle, susceptible to etherification reactions. Standard methods for ether synthesis, such as the Williamson ether synthesis, could potentially be employed. This would involve the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.

The presence of the urea functionality might influence the reaction conditions required for etherification. The slightly acidic nature of the N-H protons in the urea group could compete for the base, necessitating careful control of stoichiometry. Furthermore, the polarity of the urea group could affect the solubility of the reactants and intermediates, potentially requiring specific solvent systems. There is a need for further research to explore the etherification of this compound and characterize the resulting polyether-urea derivatives.

The primary hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. The outcome of the oxidation depends on the reagent and reaction conditions employed.

Mild oxidizing agents would be expected to convert the primary alcohols to the corresponding dialdehyde, 1,3-bis(2-formylethyl)urea. Stronger oxidizing agents would likely lead to the formation of the dicarboxylic acid, 1,3-bis(2-carboxyethyl)urea. The urea moiety is generally stable under many oxidative conditions, but harsh oxidants could potentially lead to its degradation. The selective oxidation of the hydroxyl groups in the presence of the urea functionality is an area that warrants further investigation to develop new functionalized derivatives.

Reactivity of the Urea Moiety

The urea moiety in this compound also possesses reactive sites. The carbonyl carbon is electrophilic, and the nitrogen atoms have lone pairs of electrons, making them nucleophilic. However, the delocalization of the nitrogen lone pairs into the carbonyl group reduces their nucleophilicity compared to amines.

The urea group can undergo hydrolysis under acidic or basic conditions, although it is generally more stable than ester or amide bonds. Hydrolysis would lead to the cleavage of the C-N bonds, ultimately yielding 3-aminopropanol and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature.

The thermal stability of the urea linkage is also an important consideration. At elevated temperatures, N,N'-disubstituted ureas can decompose. For instance, thermal cracking of 1,3-diphenyl urea has been shown to yield phenyl isocyanate and aniline. rsc.orgresearchgate.netmdpi.comnih.gov A similar decomposition pathway for this compound would be expected to produce 3-hydroxypropyl isocyanate and 3-aminopropanol, although this has not been explicitly reported. The thermal degradation of polymers containing this urea linkage is a critical factor in determining their processing and application temperatures. rsc.org

Derivatization for Functional Material Precursors

The bifunctional nature of this compound makes it an excellent monomer or chain extender for the synthesis of a variety of polymers and functional materials.

As a diol, it can react with diisocyanates to form poly(urethane-urea)s (PUUs). In this context, it acts as a chain extender, introducing both urethane (B1682113) and urea linkages into the polymer backbone. The presence of the urea group can significantly influence the properties of the resulting polyurethane, often enhancing hydrogen bonding, which can lead to improved mechanical properties and thermal stability. The synthesis of segmented poly(esterurethane urea)s has been reported using novel urea-diol chain extenders, demonstrating the utility of such molecules in creating biocompatible and biodegradable materials. rsc.orggoogle.com

The esterification reactions discussed previously highlight its role as a monomer for polyesters. Furthermore, its derivatives could potentially be used in the formulation of other thermosetting resins. For example, urea derivatives can act as accelerators for the curing of epoxy resins with dicyandiamide. polymerinnovationblog.compolymerinnovationblog.comrbhltd.comgoogle.comekb.eg While the direct use of this compound in this application has not been detailed, its structural features suggest it could be investigated for such purposes. Similarly, its potential incorporation into alkyd resins, which are polyesters modified with fatty acids, could be explored to impart specific properties. researchgate.netresearchgate.net

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Role of this compound | Potential Properties |

|---|---|---|

| Poly(urethane-urea)s | Chain Extender | Enhanced hydrogen bonding, improved mechanical strength and thermal stability. |

| Poly(ester-urea)s | Monomer (Diol component) | Biodegradability, higher melting points than analogous polyesters. |

| Epoxy Resins | Potential Accelerator/Modifier | Could influence curing kinetics and final properties. |

This table outlines potential applications based on the known reactivity of the compound and related structures.

Investigation of Specific Reaction Mechanisms and Kinetics

Detailed experimental studies on the specific reaction mechanisms and kinetics for this compound are scarce in the available literature. However, the general principles of the reactions it undergoes are well-established.

The esterification reaction, particularly in the context of polyesterification, generally proceeds through a nucleophilic acyl substitution mechanism. In acid-catalyzed esterification, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the hydroxyl group of the alcohol. The reaction is an equilibrium process, and the removal of water is necessary to drive it towards the formation of the ester. The kinetics of polyesterification of diols with dicarboxylic acids have been modeled, often showing a dependence on the concentrations of the functional groups and the catalyst. nih.govresearchgate.nettue.nl

The formation of polyurethanes from diols and diisocyanates follows a polyaddition mechanism. The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate group. This reaction is typically fast and can be catalyzed by various compounds, including tertiary amines and organometallic species. The kinetics of polyurethane formation can be complex and may be influenced by factors such as the reactivity of the isocyanate and diol, the presence of a catalyst, and the viscosity of the reaction medium. Kinetic studies of the reactions of isophorone (B1672270) diisocyanate, for example, have been conducted to understand the formation of urethanes and ureas. nih.gov

Further research is needed to determine the specific rate constants, activation energies, and detailed mechanistic pathways for the reactions of this compound. Such studies would be invaluable for optimizing the synthesis of its derivatives and for designing new materials with precisely controlled properties.

Supramolecular Chemistry and Self Assembly

Exploration of Hydrogen Bonding Networks and Architectures

The foundation of the supramolecular chemistry of urea (B33335) derivatives lies in their ability to form extensive and well-defined hydrogen bonding networks. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong acceptor. jst.go.jp This donor-acceptor pattern facilitates the formation of various supramolecular motifs.

In the solid state, urea derivatives often assemble into one-dimensional chains or two-dimensional ribbons. researchgate.net In the chain structure, each monomer is oriented in the same direction, forming bifurcated hydrogen bonds where the oxygen atom of one molecule connects with two hydrogen atoms of a neighboring molecule. researchgate.net In ribbon structures, each monomer typically forms four hydrogen bonds, two with each adjacent molecule, resulting in an alternating orientation of the monomers. researchgate.net The specific architecture adopted is influenced by factors such as steric hindrance and the nature of the substituents on the urea nitrogen atoms. For instance, crystal structures of urea-based compounds frequently reveal molecules linked by N—H⋯O and O—H⋯O hydrogen bonds, which can culminate in complex three-dimensional framework structures. researchgate.net These interactions are the primary driving force for the self-assembly processes observed in these systems. nih.gov

| Hydrogen Bond Type | Description | Role in Supramolecular Assembly |

| N-H···O=C | The primary hydrogen bond formed between the N-H donor of one urea molecule and the carbonyl oxygen acceptor of another. | Forms the fundamental tapes and ribbons that are the basis of most urea-based supramolecular structures. |

| N-H···O (anion) | Interaction between the urea N-H donor and an anionic guest. | Crucial for anion binding and recognition. acs.org |

| O-H···O | Hydrogen bond involving hydroxyl groups (as in 1,3-Bis(3-hydroxypropyl)urea) and other acceptors. | Contributes to the stability and dimensionality of the framework structure. researchgate.net |

| C-H···O | Weaker hydrogen bonds that can also influence crystal packing. | Provides additional stability to the overall supramolecular architecture. researchgate.net |

Investigation of Host-Guest Recognition Phenomena

The well-defined hydrogen bonding capabilities of the urea group make it an excellent recognition site for inclusion in synthetic host molecules. researchgate.netacs.org These urea-based hosts can form stable complexes with a variety of guest molecules through complementary hydrogen bonding interactions. nih.gov

The design of these hosts often involves incorporating the urea moiety into a more rigid molecular framework, creating a pre-organized cavity or cleft for guest binding. The stability of the resulting host-guest complex is determined by several factors, including the number of hydrogen bonds formed, the geometric complementarity between host and guest, and the acidity of the N-H donors and basicity of the guest's acceptor atoms. nih.gov For example, receptors have been designed with multiple urea units that can bind two carboxylate guests in a cooperative, allosteric manner. researchgate.net The initial binding event can induce a conformational change in the host that enhances its affinity for the second guest molecule.

Anion Binding and Coordination Chemistry with Urea-Containing Ligands

Urea and its derivatives have been extensively studied as powerful receptors for anions. rsc.orgbohrium.com The two N-H groups of the urea moiety can act in concert to bind anions through bidentate hydrogen bonds, a motif known as chelate hydrogen bonding. acs.org This interaction is particularly effective for the recognition of oxoanions. The strength of this binding can be enhanced by attaching electron-withdrawing groups to the urea scaffold, which increases the acidity of the N-H protons. nih.gov

Urea-containing ligands have been incorporated into metal-organic frameworks (MOFs), where they serve as versatile anion binders. acs.org Structural analyses have confirmed that these urea groups can form strong chelate hydrogen bonds with anions such as nitrate, triflate, and methanesulfonate. acs.org The binding affinity of urea-based receptors for different anions has been systematically studied, revealing distinct selectivities. For instance, studies on molecular clefts functionalized with urea and thiourea (B124793) have shown a binding preference for halides in the order of F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions in the order of H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. frontiersin.org Thiourea-based receptors often exhibit stronger binding than their urea counterparts due to the higher acidity of the thiourea N-H protons. frontiersin.org

| Anion | Receptor Type | Binding Affinity (log K) | Reference |

| F⁻ | Thiourea-based molecular cleft | 3.70 | frontiersin.org |

| H₂PO₄⁻ | Bis-urea receptor | - | nih.gov |

| CH₃COO⁻ | Bis-urea receptor | Excellent | nih.gov |

| NO₃⁻ | Urea-functionalized MOF | Forms chelate hydrogen bonds | acs.org |

Di-palladium complexes featuring urea-containing thiolato ligands have also been developed as effective anion receptors, demonstrating the synergy between metal coordination and hydrogen bonding in anion recognition. researchgate.nettandfonline.com

Self-Assembly Processes and Formation of Supramolecular Assemblies (e.g., Hydrogelation Mechanisms)

The directional and predictable nature of urea-based hydrogen bonding drives the self-assembly of small molecules into larger, ordered supramolecular structures. nih.govaalto.fi A prominent example of this phenomenon is the formation of supramolecular gels by low-molecular-weight gelators (LMWGs) containing urea groups. jst.go.jpjst.go.jp

The mechanism of hydrogelation involves the self-assembly of the LMWG molecules in a solvent into one-dimensional fibrillar aggregates. jst.go.jp These fibers, stabilized by intermolecular hydrogen bonds between the ureido groups, entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. jst.go.jpnih.gov The properties of these supramolecular gels can be tuned by modifying the molecular structure of the gelator. nih.govjst.go.jp For example, attaching different functional groups can alter the gelation ability in various media, ranging from organic solvents to water. nih.gov These materials are often responsive to external stimuli, such as temperature or pH, due to the non-covalent nature of the interactions holding the network together. jst.go.jp

Computational Modeling of Supramolecular Interactions and Assembly

Computational modeling has become an indispensable tool for understanding and predicting the behavior of supramolecular systems. nih.gov Methods such as Density Functional Theory (DFT) provide detailed insights into the interactions that govern the assembly of urea-based structures. mdpi.comnih.gov

DFT calculations can be used to:

Analyze Host-Guest Interactions: Computational studies can elucidate the nature of chiral recognition between a chiral urea host structure and chiral guest molecules, revealing the structural basis for selectivity. rsc.org

Investigate Reaction Mechanisms: For urea-based catalysts, modeling can clarify how substrates interact with the catalyst's active sites and rationalize effects like chain-length dependence on catalytic activity. nih.gov

Determine Thermodynamic Properties: Theoretical calculations can determine the binding energies and thermodynamic parameters for the complexation of anions with urea-based receptors, complementing experimental findings. researchgate.net

Predict Adsorption Properties: DFT has been employed to study the adsorption of urea molecules onto various nanostructures, calculating adsorption energies and predicting the potential for sensor applications. colab.wsresearchgate.net

Understand Conformational Preferences: Modeling helps to determine the most stable conformations of urea derivatives and their complexes, which is crucial for understanding their function in catalysis and recognition. mdpi.com

These computational approaches not only rationalize experimental observations but also guide the design of new supramolecular materials with desired properties. nih.gov

Chemical Stability and Degradation Pathways

Stability under Varied Environmental Conditions (e.g., Temperature, pH)

Specific studies detailing the stability of 1,3-Bis(3-hydroxypropyl)urea under a range of temperatures and pH conditions could not be identified. Patent literature suggests its utility in providing freeze-thaw stability to aqueous polymer compositions, which implies a degree of stability at low temperatures. google.com However, quantitative data on its degradation rate or stability profile across a broad spectrum of temperatures and pH levels is not available.

Oxidative Degradation Studies

No specific oxidative degradation studies for this compound were found in the course of the information search. While some applications, such as in hair treatment formulations, may involve oxidizing agents, the effect of these agents on the stability of this compound is not documented. google.comgoogleapis.comgoogleapis.comgoogle.com

Identification and Quantification of Degradation Products

There is no available information identifying or quantifying the potential degradation products of this compound resulting from hydrolysis, thermal stress, or oxidation. Scientific studies that would typically employ analytical techniques to isolate and measure such products have not been published for this compound.

Elucidation of Degradation Mechanisms and Kinetic Models

In the absence of studies on the degradation of this compound, no degradation mechanisms or kinetic models have been proposed or elucidated.

Relevance in Industrial Chemical Processes and Solvent Systems

This compound is noted for its use as a humectant and for maintaining the hydration of aqueous-based polymer compositions. google.com Its non-volatile nature is presented as an advantage in some formulations. google.com The stability of the compound in these systems is implicitly important for the shelf-life and performance of the final product. However, specific studies detailing its degradation pathways or interactions within these industrial solvent systems are not available. The loss of water from polymer compositions can lead to increased viscosity and potential instability due to particle aggregation, a process that this compound is intended to mitigate. google.com

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1,3-Bis(3-hydroxypropyl)urea. These calculations can elucidate the distribution of electrons within the molecule, which is key to its reactivity and intermolecular interactions. By solving approximations of the Schrödinger equation, it is possible to determine various electronic properties.

Key insights from these calculations would include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich, making them sites for electrophilic attack and hydrogen bond acceptance.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are prone to electrostatic interactions. The hydroxyl and urea (B33335) groups are expected to show significant negative potential, indicating their role in forming hydrogen bonds. rsc.org

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of this compound, including its interactions with other molecules and its own conformational changes over time. By simulating the movement of atoms and molecules, MD can provide a detailed picture of behavior at the atomic level.

In the context of this compound, MD simulations could be employed to:

Analyze Hydrogen Bonding: The urea and hydroxyl groups are capable of forming extensive hydrogen bond networks. MD simulations can quantify the number and lifetime of these hydrogen bonds, which are critical to the material properties of polymers and other materials incorporating this molecule. acs.orgnih.gov

Study Solvation: By simulating this compound in various solvents, it is possible to understand its solubility and the nature of solvent-solute interactions.

Investigate Aggregation: At higher concentrations, molecules of this compound may self-assemble. MD simulations can reveal the structure and dynamics of these aggregates.

Conformation Analysis and Potential Energy Landscapes

The flexibility of the propyl chains in this compound means that the molecule can adopt a variety of conformations. Conformation analysis aims to identify the most stable of these arrangements and the energy barriers between them.

This can be achieved by:

Systematic or Stochastic Searches: Computational methods can systematically rotate the rotatable bonds in the molecule and calculate the energy of each resulting conformation.

Potential Energy Surface (PES) Mapping: The PES is a multi-dimensional surface that represents the energy of the molecule as a function of its geometry. By mapping the PES, it is possible to identify local and global energy minima, which correspond to stable and metastable conformations, respectively. The conformation of urea derivatives is influenced by the substituents on the nitrogen atoms. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. This is particularly useful for understanding its synthesis and its role as a crosslinking agent.

Key aspects of this modeling include:

Locating Transition States: A transition state is the highest energy point along a reaction pathway. By locating the transition state structure, it is possible to calculate the activation energy of the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Predictive Modeling of Structure-Reactivity Relationships and Material Performance

By combining computational data with experimental results, it is possible to develop predictive models that relate the structure of this compound and its derivatives to their reactivity and the performance of materials they are part of.

These models can take the form of:

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that correlate chemical structure with a specific activity or property. For example, a QSAR model could be developed to predict the crosslinking efficiency of different hydroxyalkyl ureas.

Materials Modeling: At a larger scale, computational models can be used to predict the mechanical and thermal properties of polymers crosslinked with this compound. Molecular dynamics simulations have been used to understand the mechanical properties of polyureas. acs.orgnih.govacs.org

Computational Insights into Supramolecular Assembly

The ability of this compound to form multiple hydrogen bonds makes it a candidate for use in supramolecular chemistry, where molecules self-assemble into larger, ordered structures. Computational methods can provide valuable insights into these assembly processes.

Computational studies could reveal:

Preferred Assembly Motifs: Simulations can show how individual molecules of this compound are likely to arrange themselves to maximize favorable interactions, such as hydrogen bonding and van der Waals forces. The urea group is known to form strong, directional hydrogen bonds that can lead to the formation of well-defined aggregates. nih.govacs.orgreading.ac.uktue.nl

Thermodynamics of Assembly: By calculating the free energy of association, it is possible to predict the stability of different supramolecular structures.

Influence of the Environment: The nature of the solvent and the presence of other molecules can have a significant impact on supramolecular assembly. Computational models can be used to explore these effects.

Q & A

Basic: What are the critical parameters to optimize during the synthesis of 1,3-Bis(3-hydroxypropyl)urea?

Methodological Answer:

- Catalyst Selection : Use organic tin or titanate catalysts to facilitate urea bond formation, as demonstrated in poly(trimethylene terephthalate) synthesis .

- Molar Ratios : Maintain a 1.6:1 to 2:1 molar ratio of 1,3-propanediol to terephthalic acid (or analogous reactants) to minimize side products like dipropylene glycol (DPG) .

- Purification : Recrystallize the product using solvents where the compound exhibits near-transparency (e.g., water) to achieve ≥97% purity .

- Temperature Control : Monitor melting points (133°C) to verify crystalline structure integrity during purification .

Basic: Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze H-NMR peaks for hydroxypropyl protons (δ ~1.5–3.5 ppm) and urea NH signals (δ ~5–6 ppm), referencing analogous urea derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (176.21354 g/mol) via ESI-MS, targeting [M+H] at m/z 177.21 .

- LogP and PSA : Determine hydrophilicity (LogP = -0.35) and polar surface area (85.08 Ų) using computational tools to predict solubility and reactivity .

- Chromatography : Employ HPLC with nitrogen detection to assess purity, aligning with TCI Chemicals’ specifications (97–103% total nitrogen content) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use NIOSH-approved dust masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .

- Engineering Controls : Implement local exhaust ventilation to minimize airborne particulates .

- Emergency Preparedness : Install safety showers and eye-wash stations near workspaces, as acute exposure may require immediate rinsing .

Advanced: How can researchers design polymerization studies using this compound as a monomer?

Methodological Answer:

- Catalyst Screening : Test organotin (20–120 ppm Sn) and titanate catalysts for polycondensation efficiency, tracking DPG byproduct levels via GC-MS .

- Kinetic Studies : Monitor reaction progress using FT-IR to observe urea C=O (1640–1680 cm) and ester (1720 cm) bond formation .

- Thermal Analysis : Characterize polymer thermal stability via DSC/TGA, correlating melting transitions with monomer incorporation efficiency .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Mechanical Modeling : Use SMILES (C(CNC(=O)NCCCO)CO) and InChIKey (HUEPEXWUAVEESY-UHFFFAOYSA-N) to simulate electron density maps and identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate aqueous solubility using LogP (-0.35) and PSA (85.08 Ų) to optimize solvent selection for reactions .

- Docking Studies : Explore hydrogen-bonding interactions (4 donors, 3 acceptors) with biological targets, leveraging structural analogs like carbazole-containing ureas .

Advanced: How can structural analogs guide the exploration of biological activity in this compound derivatives?

Methodological Answer:

- SAR Analysis : Modify hydroxypropyl chain length or introduce aromatic groups (e.g., phenyl, carbazole) to mimic inhibitory activity seen in aminopeptidase N inhibitors .

- In Vitro Screening : Test derivatives in cancer cell lines (e.g., HCT-15, NCI-H1648) for anti-proliferative effects, using GLUT-1 ELISA kits to assess metabolic disruption .

- Oxidative Stress Assays : Measure ROS scavenging in HUAEC cells to evaluate anti-inflammatory potential, referencing related urea-based therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.